molecular formula C18H18ClNO5 B1239414 Benzoximate CAS No. 29356-13-6

Benzoximate

Cat. No.: B1239414
CAS No.: 29356-13-6
M. Wt: 363.8 g/mol
InChI Key: BZMIHNKNQJJVRO-JZJYNLBNSA-N
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Description

It is primarily used as an acaricide in agriculture to control pests such as mites and ticks . The compound is characterized by its aromatic ether structure and the presence of both chloro and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoximate typically involves the reaction of 3-chloro-2,6-dimethoxybenzaldehyde with ethyl nitrite in the presence of a base to form the ethoxyimino intermediate. This intermediate is then reacted with benzoic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzoximate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted products with different functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

Benzoximate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on various biological systems, particularly in pest control.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the formulation of pesticides and acaricides for agricultural use.

Mechanism of Action

The mechanism of action of Benzoximate involves its interaction with the nervous system of pests. The compound targets specific molecular pathways, leading to the disruption of normal physiological functions in mites and ticks. This results in paralysis and eventual death of the pests.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, anhydride with 3-chloro-N-ethoxy-2,6-dimethoxybenzenecarboximidic acid
  • Benzoic acid, anhydride with 3-chloro-N-ethoxy-2,6-dimethoxybenzimidic acid
  • Ethyl O-benzoyl 3-chloro-2,6-dimethoxy-benzohydroximate

Uniqueness

Benzoximate is unique due to its specific combination of chloro and methoxy groups, which confer distinct chemical and biological properties. Its effectiveness as an acaricide and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

29356-13-6

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

[(Z)-C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate

InChI

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3/b20-17-

InChI Key

BZMIHNKNQJJVRO-JZJYNLBNSA-N

Isomeric SMILES

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2

SMILES

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2

29104-30-1

Synonyms

enzomate
benzoximate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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